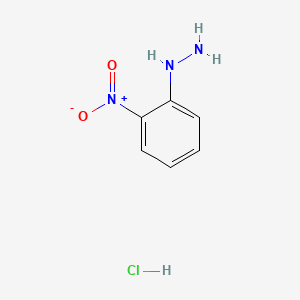

2-Nitrophenylhydrazine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9184. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUBVSAYUSFHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971848 | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-87-4, 56413-75-3 | |

| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056413753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6293-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Nitrophenylhydrazine Hydrochloride chemical properties

An In-depth Technical Guide to 2-Nitrophenylhydrazine Hydrochloride: Properties, Synthesis, and Core Applications

Introduction

This compound (2-NPH·HCl), identified by CAS number 6293-87-4, is a versatile and pivotal organic compound for researchers, particularly in analytical chemistry and pharmaceutical development.[1][2][3] Its chemical architecture, comprising a phenylhydrazine core substituted with an ortho-nitro group, confers unique reactivity that is instrumental in two major domains: the derivatization of carbonyl compounds for sensitive analytical detection and the synthesis of indole scaffolds, which are central to many active pharmaceutical ingredients (APIs).[4][5]

This guide serves as a technical resource for scientists and drug development professionals, offering an in-depth exploration of the chemical properties, synthesis, and key applications of 2-NPH·HCl. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights grounded in authoritative sources.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. 2-NPH·HCl is typically a pale yellow to brown crystalline powder.[6] The hydrochloride salt form enhances its stability and water solubility compared to the free base (2-Nitrophenylhydrazine, CAS 3034-19-3).

Key data for this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 6293-87-4 | [6][7] |

| Molecular Formula | C₆H₇N₃O₂·HCl | [6][7] |

| Molecular Weight | 189.60 g/mol | [6][7] |

| Appearance | Pale yellow to brown to dark green powder/crystal | [6][8] |

| Purity (Typical) | ≥97-98% (HPLC) | [2][6] |

| Boiling Point | 314 °C / 760 mmHg (for free base) | [6] |

| Storage Conditions | Store at 2 - 8 °C, under inert gas, protected from light and air. | [6][8] |

| IUPAC Name | (2-nitrophenyl)hydrazine;hydrochloride | [7] |

Synthesis and Purification

The reliable synthesis of high-purity 2-NPH·HCl is crucial for its application as an analytical standard and a pharmaceutical intermediate.[9] The most common synthetic route involves the diazotization of 2-nitroaniline, followed by reduction and hydrolysis.[10][11]

Synthetic Workflow

The overall process can be visualized as a multi-step chemical transformation, where precise control of reaction conditions is paramount to achieving high yield and purity.[9][11]

Caption: Workflow for the synthesis of 2-NPH·HCl.

Detailed Experimental Protocol

This protocol synthesizes established methodologies for the laboratory-scale preparation of 2-NPH·HCl.[9][10][11]

Step 1: Diazotization of 2-Nitroaniline

-

In a suitable beaker, create a suspension of 2-nitroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to below 5°C using an ice-salt bath. Expertise & Experience: Maintaining a temperature below 5°C is critical as diazonium salts are unstable at higher temperatures and can decompose, significantly reducing the yield.[9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the suspension while stirring vigorously. The reaction is complete when the solution gives a positive test with starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a reducing solution by dissolving sodium metabisulfite (or sodium bisulfite) and sodium hydroxide in water, then cool the solution to approximately 10-15°C.[9][11]

-

Slowly pour the cold diazonium salt solution from Step 1 into the reducing solution with continuous, efficient stirring. The temperature must be carefully controlled to remain within the 10-35°C range.[11]

-

Trustworthiness: The pH should be maintained around 7-9 during this step to ensure the desired reduction occurs without side reactions.[11]

Step 3: Hydrolysis and Precipitation

-

After the reduction is complete, make the solution strongly acidic by adding concentrated hydrochloric acid.[10]

-

Heat the mixture on a water bath to approximately 70-90°C for about 2 hours to facilitate the hydrolysis of the intermediate sulfonic acid salt.[10][11]

-

Cool the solution slowly to room temperature, and then to below 20°C, to allow the crude this compound to precipitate out of the solution.[11]

Step 4: Isolation and Purification

-

Collect the precipitated crude product by suction filtration using a Buchner funnel.

-

For purification, perform recrystallization. Dissolve the crude product in a minimum amount of hot ethanol.[9]

-

If the solution is highly colored, a small amount of activated carbon can be added to adsorb impurities. Hot filter the solution to remove the carbon.

-

Allow the filtrate to cool slowly, then place it in an ice bath to maximize the formation of high-purity crystals. Filter the purified crystals and dry them under vacuum.[9]

Chemical Reactivity and Core Applications

The utility of 2-NPH·HCl stems from the reactivity of its hydrazine (-NHNH₂) moiety, which is a potent nucleophile, and the influence of the electron-withdrawing nitro (-NO₂) group.

Application in Analytical Chemistry: Derivatization of Carbonyls

For compounds that lack a strong chromophore, such as many aldehydes and ketones, direct detection by HPLC with UV-Vis is often insensitive.[12] 2-NPH·HCl serves as an excellent pre-column derivatizing agent, reacting with carbonyls to form stable 2-nitrophenylhydrazone derivatives.[1][9] These derivatives exhibit strong UV absorbance, significantly enhancing detection sensitivity.[5][13]

Causality: The reaction converts a poorly detectable analyte into a highly detectable one, a cornerstone of trace-level quantification in environmental testing, biochemistry, and quality control of pharmaceuticals.[6][12][14]

Caption: Experimental workflow for the HPLC analysis of carbonyls.

Protocol: Derivatization of Aldehydes and Ketones for HPLC Analysis [12][15]

-

Reagent Preparation: Prepare a solution of 2-NPH·HCl in a suitable solvent like acetonitrile.

-

Sample Preparation: Dissolve a known amount of the sample containing the carbonyl analyte(s) in a compatible solvent.

-

Derivatization: To a specific volume of the sample solution, add an excess of the 2-NPH reagent solution. The molar excess ensures the reaction goes to completion.

-

Reaction Conditions: Vortex the mixture thoroughly. Heat the reaction at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20 minutes). The heat accelerates the condensation reaction.

-

Analysis: After cooling to room temperature, dilute the sample with the HPLC mobile phase and inject it into the HPLC system. Separation is typically achieved on a C18 column with UV detection.[12][15]

Application in Drug Development: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus, a privileged scaffold found in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[4][16] 2-NPH·HCl is a key starting material for producing nitro-substituted indoles, which are valuable intermediates in medicinal chemistry.[4][17]

Causality: The reaction proceeds by heating a phenylhydrazine (like 2-NPH) with an aldehyde or ketone in the presence of an acid catalyst.[16][18] The ortho-nitro group can be strategically used as a handle for further functionalization, often by reduction to an amino group, allowing for the generation of diverse compound libraries for drug discovery.[4]

Caption: Key stages of the Fischer Indole Synthesis.

Protocol: Synthesis of a 7-Nitroindole Derivative [4]

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol. Add an appropriate aldehyde or ketone (e.g., pyruvic acid).

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction to form the corresponding 2-nitrophenylhydrazone. Stir the mixture, with gentle heating if necessary, and monitor by Thin-Layer Chromatography (TLC).

-

Cyclization: Once hydrazone formation is complete, add a stronger acid catalyst (e.g., polyphosphoric acid, zinc chloride).[16][19] Heat the reaction mixture to induce the[20][20]-sigmatropic rearrangement and subsequent cyclization.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and carefully neutralize the acid. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude nitroindole product by recrystallization or column chromatography.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a flammable solid and is harmful if swallowed or in contact with skin.[7][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[20][21]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Keep away from heat, sparks, and open flames. Ground and bond containers and receiving equipment to prevent static discharge.[8][20]

-

In case of contact:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to light, air, and moisture.[8][20]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for both discovery and quality control. Its well-defined reactivity provides a reliable method for the sensitive quantification of carbonyls, enhancing the accuracy of analytical methods in diverse fields.[6] In parallel, its role in the Fischer indole synthesis offers medicinal chemists a robust pathway to construct complex heterocyclic scaffolds, forming the foundation for the development of novel therapeutic agents.[3][4] A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | C6H8ClN3O2.

- Preparation of 2-nitrophenylhydrazine. PrepChem.com. [Link]

- Understanding the Chemistry: Applications of this compound. GlobeNewswire. [Link]

- Unlock Chemical Synthesis: Understanding this compound and Its Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Fischer indole synthesis. Wikipedia. [Link]

- New 3H-Indole Synthesis by Fischer's Method. Part I.

- Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Toxic Impurity Formaldehyde in Entecavir. International Journal of ChemTech Research. [Link]

- Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chrom

- Fischer Indole Synthesis. J&K Scientific LLC. [Link]

- Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Scribd. [Link]

- (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I.

- This compound | CAS#:6293-87-4. Chemsrc. [Link]

- Method for preparing 2-nitro phenylhydrazine.

- Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography | Request PDF.

- Sourcing 2-Nitrophenylhydrazine HCl: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation process of p-nitro phenyl hydrazine hydrochloride.

- (2-Nitrophenyl)hydrazine | C6H7N3O2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | C6H8ClN3O2 | CID 5743520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 6293-87-4 | TCI AMERICA [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. CN101157635A - Method for preparing 2-nitro phenylhydrazine - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. ijcpa.in [ijcpa.in]

- 15. unitedchem.com [unitedchem.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Nitrophenylhydrazine Hydrochloride: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Nitrophenylhydrazine Hydrochloride (2-NPH·HCl), a versatile reagent widely employed in organic synthesis and analytical chemistry. The document delves into the molecular structure, physicochemical properties, and spectroscopic signatures of this compound. Detailed, field-proven protocols for its synthesis and purification are presented, alongside an exploration of its critical role as a precursor in the Fischer indole synthesis and as a derivatizing agent for the sensitive detection of carbonyl compounds. Mechanistic insights, safety protocols, and data are integrated throughout to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of this important chemical entity.

Introduction

This compound (CAS Number: 6293-87-4) is a prominent chemical intermediate valued for its unique reactivity, which is conferred by the presence of a hydrazine moiety and an electron-withdrawing nitro group on an aromatic ring.[1] This structural arrangement makes it a cornerstone reagent in various chemical transformations. In synthetic organic chemistry, it is a key building block for the construction of complex heterocyclic scaffolds, most notably indoles, via the Fischer indole synthesis.[2] The indole motif is a privileged structure found in numerous pharmaceuticals and natural products.[3] In analytical chemistry, 2-NPH·HCl serves as a highly effective derivatizing agent, reacting with aldehydes and ketones to form stable, easily detectable hydrazones, facilitating their quantification by techniques like High-Performance Liquid Chromatography (HPLC).[4] This guide aims to provide an in-depth, practical, and scientifically grounded resource for professionals utilizing this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a phenylhydrazine core with a nitro group at the ortho position of the benzene ring. The hydrazine functional group is protonated to form the hydrochloride salt, which enhances its stability and handling properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6293-87-4 | [4][5] |

| Molecular Formula | C₆H₈ClN₃O₂ | [5] |

| Molecular Weight | 189.60 g/mol | [4][5] |

| Appearance | Pale yellow to brown to green powder | [4] |

| Melting Point | Data not consistently available | |

| Boiling Point | 314 °C / 760 mmHg (for free base) | [4] |

| Purity | ≥97-98% (by HPLC) | [4][6] |

| Storage Conditions | Store at 2 - 8 °C, under inert gas | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 2-nitroaniline. The process involves diazotization followed by reduction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of 2-NPH·HCl.[7][8]

Step 1: Diazotization of 2-Nitroaniline

-

Suspend 2-nitroaniline (0.25 mole) in a mixture of concentrated hydrochloric acid and water.[8]

-

Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process.[9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.25 mole) dropwise to the suspension while stirring vigorously.[8] Maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.[9]

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

Step 2: Reduction of the Diazonium Salt and Hydrolysis

-

Prepare a reducing solution by dissolving sodium bisulfite and sodium hydroxide in water, then cool it to 10 °C.[7]

-

Slowly pour the cold diazonium salt solution into the reducing solution with continuous stirring, maintaining a low temperature (below 5 °C).[7]

-

Add potassium chloride to precipitate the potassium salt of the resulting nitrophenylhydrazinedisulfonic acid.[7]

-

Make the solution strongly acidic with hydrochloric acid and allow it to stand overnight in a cold place to complete the precipitation.[7]

-

Filter the resulting yellow paste, press it dry, and wash it with a cold 10% potassium chloride solution.[7]

-

Treat the filter cake with concentrated hydrochloric acid and allow the paste to stand at room temperature for several hours.[7][8]

-

Warm the mixture on a water bath, stirring thoroughly, until the fine yellow paste converts to a coarsely crystalline, light red suspension of this compound.[7]

-

Continue heating for an additional 15 minutes, then cool the mixture.[7]

-

Filter the product, wash with a cold mixture of equal volumes of concentrated hydrochloric acid and water, and then dry.[7]

Experimental Protocol: Purification by Recrystallization

To achieve the high purity required for an analytical standard, the crude product should be recrystallized.[9]

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If colored impurities are present, add a small amount of activated charcoal and briefly boil the solution.

-

Perform a hot filtration to remove the activated charcoal and any insoluble materials.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments | Reference |

| ¹H NMR (in DMSO-d₆) | δ ~10.6 ppm (s, 1H, NH-HCl); δ ~9.25 ppm (s, 2H, NH₂); δ 7.1-8.2 ppm (m, 4H, Ar-H) | [10] |

| ¹³C NMR | Expected signals for 6 aromatic carbons, with shifts influenced by the nitro and hydrazine substituents. | [10] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (hydrazine), N-O stretching (nitro group), and aromatic C-H and C=C bonds. | |

| Mass Spectrometry (ESI+) | The free base (C₆H₇N₃O₂) has a molecular weight of 153.14 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 154. | [11][12] |

Note: Specific chemical shifts in NMR can vary based on the solvent and concentration used.

Key Applications in Organic Synthesis

A primary and powerful application of 2-Nitrophenylhydrazine is in the Fischer indole synthesis, a versatile method for creating the indole ring system.[2][3]

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone to form an indole.[3][13] The phenylhydrazone is first formed by the condensation of a phenylhydrazine (in this case, 2-nitrophenylhydrazine) with an aldehyde or ketone.[14]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through several key steps:

-

Hydrazone Formation: 2-Nitrophenylhydrazine reacts with a carbonyl compound to form a 2-nitrophenylhydrazone.[14]

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[3]

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[3][15]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.[14]

-

Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole product.[3]

Caption: General mechanism of the Fischer indole synthesis.

The presence of the electron-withdrawing nitro group on the phenylhydrazine ring can influence the reactivity and regioselectivity of the synthesis, providing a strategic advantage for accessing specific indole isomers.[2]

Application in Analytical Chemistry

2-Nitrophenylhydrazine is a valuable derivatizing agent for the analysis of compounds containing carbonyl functional groups (aldehydes and ketones).[1][4] This technique is particularly useful for enhancing the sensitivity and chromatographic behavior of these analytes for HPLC analysis.[9]

Derivatization of Carbonyl Compounds

The reaction of 2-NPH with a carbonyl compound forms a stable 2-nitrophenylhydrazone derivative. This process offers several analytical advantages:

-

Enhanced Detectability: The resulting hydrazone is a chromophore, making it highly responsive to UV detection.[8]

-

Improved Separation: Derivatization increases the hydrophobicity of small, polar carbonyl compounds, leading to better retention and separation on reversed-phase HPLC columns.[9][16]

-

Increased Specificity: The reaction is specific to carbonyl groups, reducing interference from other matrix components.

Caption: Experimental workflow for carbonyl analysis via derivatization.

This methodology has been successfully applied to the quantification of a wide range of carbonyls, from simple aldehydes to complex fatty acids, in various matrices including environmental and biological samples.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable Solids | H228: Flammable solid | |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation |

Source: PubChem, GHS Classification.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][18]

-

Ventilation: Use only outdoors or in a well-ventilated area. A local exhaust system is recommended.[17][18]

-

Handling: Avoid all personal contact, including inhalation of dust.[19] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[17][18]

-

Storage: Store in a cool, well-ventilated place (2-8 °C recommended) and keep the container tightly closed.[4][17]

Conclusion

This compound is a chemical of significant utility, bridging the gap between foundational organic synthesis and applied analytical science. Its role in the Fischer indole synthesis provides a reliable pathway to a class of compounds of immense pharmaceutical importance.[2] Concurrently, its application as a derivatizing agent offers a robust method for the sensitive and accurate quantification of carbonyl compounds.[8][9] A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development.

References

- Vertex AI Search. (n.d.). Understanding the Chemistry: Applications of this compound.

- PubChem. (n.d.). Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1). National Center for Biotechnology Information.

- Chem-Impex. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols: 2-Nitrophenylhydrazine in the Synthesis of Pharmaceutical Intermediates.

- PrepChem.com. (n.d.). Preparation of 2-nitrophenylhydrazine.

- Wikipedia. (n.d.). Fischer indole synthesis.

- ChemicalBook. (2023). This compound.

- Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Nitrophenylhydrazine.

- Santa Cruz Biotechnology. (n.d.). This compound.

- TCI Chemicals. (n.d.). Safety Data Sheet: 3-Nitrophenylhydrazine Hydrochloride.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

- BenchChem. (2025). An In-depth Technical Guide to 2-Nitrophenylhydrazine: Chemical Structure, Functional Groups, and Applications.

- Cayman Chemical. (2025). Safety Data Sheet: 13C6-4-Nitrophenylhydrazine (hydrochloride).

- Sigma-Aldrich. (n.d.). 2-Nitrophenylhydrazine 97%.

- ChemicalBook. (n.d.). This compound(6293-87-4) 13C NMR spectrum.

- BenchChem. (2025). Application Note: Preparation and Certification of 2-Nitrophenylhydrazine Analytical Standard.

- Zhang, J., et al. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry, 22(11), 1958-1967.

- BenchChem. (2025). Spectral Analysis of 3-Nitrophenylhydrazine Hydrochloride: A Technical Guide.

- Santa Cruz Biotechnology. (n.d.). 2-Nitrophenylhydrazine Material Safety Data Sheet.

- PubChem. (n.d.). (2-Nitrophenyl)hydrazine. National Center for Biotechnology Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | C6H8ClN3O2 | CID 5743520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(6293-87-4) 13C NMR spectrum [chemicalbook.com]

- 11. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

2-Nitrophenylhydrazine Hydrochloride synthesis from 2-nitroaniline

An In-depth Technical Guide to the Synthesis of 2-Nitrophenylhydrazine Hydrochloride from 2-Nitroaniline

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a crucial intermediate in pharmaceutical and chemical industries. The synthesis proceeds via a two-step process commencing with the diazotization of 2-nitroaniline, followed by a controlled reduction of the resulting diazonium salt. This document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, outlines critical safety protocols, and details methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and safety.

Introduction and Strategic Overview

2-Nitrophenylhydrazine and its hydrochloride salt are valuable reagents in organic synthesis, most notably as precursors in the Fischer indole synthesis for the construction of indole ring systems.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmacologically active compounds.[2] The synthesis of this compound from 2-nitroaniline is a classic and reliable method that involves two fundamental transformations of aromatic chemistry: diazotization and reduction.[3][4]

The overall synthetic pathway is as follows:

-

Diazotization: 2-nitroaniline, a primary aromatic amine, is converted into its corresponding diazonium salt, 2-nitrobenzenediazonium chloride, using nitrous acid generated in situ.

-

Reduction: The aqueous solution of the diazonium salt is immediately treated with a mild reducing agent, such as sodium sulfite or sodium metabisulfite, to form the hydrazine, which is then isolated as its hydrochloride salt.[5][6]

This guide focuses on a robust and scalable laboratory procedure, grounded in established chemical principles.

Reaction Mechanism and Scientific Principles

A thorough understanding of the reaction mechanism is paramount for successful synthesis, troubleshooting, and process optimization. The synthesis is logically divided into two distinct mechanistic stages.

Part A: Diazotization of 2-Nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1][7] This is achieved by reaction with nitrous acid (HNO₂), which is unstable and must be generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8][9]

The mechanism proceeds through several key steps:

-

Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-nitroaniline attacks the nitrosonium ion, forming an N-N bond.[8][9]

-

Proton Transfers and Dehydration: A series of proton transfers (tautomerization) and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion.[1][9][10]

A critical parameter for this reaction is temperature. The reaction must be maintained between 0-5 °C, as aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively if isolated.[8][11] The low temperature ensures the diazonium salt remains in solution for the subsequent reduction step.

Caption: Mechanism for the diazotization of 2-nitroaniline.

Part B: Reduction of the Diazonium Salt

Aryl diazonium salts can be reduced to their corresponding arylhydrazines using various mild reducing agents.[6] For this synthesis, sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) are effective and commonly used.[4][5] The reduction is typically followed by acid hydrolysis to yield the final product.

The mechanism with sulfite is thought to proceed via:

-

Nucleophilic Addition: The sulfite anion attacks the terminal nitrogen of the diazonium ion.

-

Intermediate Formation: This forms an unstable azo-sulfite intermediate.[5]

-

Hydrolysis: Upon acidification with strong acid (HCl), the intermediate is hydrolyzed, cleaving the S-N bond and forming the hydrazine, which is protonated and precipitates as the hydrochloride salt.[3][4]

Detailed Experimental Protocol

This protocol is based on established laboratory procedures and provides a reliable method for the synthesis.[12]

Reagents and Equipment

| Reagent/Equipment | Formula/Type | CAS Number | M.W. ( g/mol ) | Key Properties |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 | 138.12 | Toxic, solid |

| Hydrochloric Acid, conc. | HCl | 7647-01-0 | 36.46 | Corrosive liquid |

| Sodium Nitrite | NaNO₂ | 7632-00-0 | 69.00 | Oxidizer, toxic solid |

| Sodium Metabisulfite | Na₂S₂O₅ | 7681-57-4 | 190.11 | Reducing agent, solid |

| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | Corrosive solid |

| Beakers & Erlenmeyer Flasks | Glassware | - | - | Various sizes |

| Magnetic Stirrer & Stir Bar | Equipment | - | - | For efficient mixing |

| Ice-Salt Bath | Equipment | - | - | For temperature control |

| Büchner Funnel & Filter Flask | Glassware | - | - | For vacuum filtration |

| pH Paper or Meter | Equipment | - | - | For pH monitoring |

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2-Nitrophenylhydrazine HCl.

Step-by-Step Procedure

Step 1: Diazotization of 2-Nitroaniline

-

In a 500 mL beaker, carefully add 35 mL of concentrated hydrochloric acid to 100 mL of water.

-

To this stirred acid solution, add 13.8 g (0.1 mol) of 2-nitroaniline. Stir until a fine suspension of the hydrochloride salt is formed.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous magnetic stirring. It is crucial to maintain this temperature range.[11]

-

In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 25 mL of cold water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the cold 2-nitroaniline suspension over 30 minutes. Ensure the tip of the funnel is below the surface of the liquid. The temperature must not rise above 5 °C.

-

After the addition is complete, continue stirring the resulting clear, yellowish diazonium salt solution in the ice bath for another 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a 1 L beaker, dissolve 40 g (0.21 mol) of sodium metabisulfite in 200 mL of water.

-

Cool this solution to 10-15 °C and, while stirring, slowly add a solution of 13 g of sodium hydroxide in 50 mL of water to adjust the pH to approximately 7-8.[4]

-

Slowly pour the cold diazonium salt solution from Step 1 into the stirred sulfite solution. Maintain the temperature between 10-20 °C during the addition.[4] The solution will change color.

-

Stir the reaction mixture for 30 minutes after the addition is complete.

Step 3: Hydrolysis and Isolation

-

Carefully acidify the reaction mixture by adding 40 mL of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath or hot plate to 70-80 °C for 2 hours.[4]

-

Cool the solution to room temperature, then chill in an ice bath to complete the precipitation of the product.

-

Collect the resulting orange-red to brown crystals by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold 1 M hydrochloric acid, followed by a small amount of cold water.

-

Press the crystals as dry as possible on the funnel.

Purification and Characterization

The crude product can be purified by recrystallization to obtain a product of higher purity, suitable for subsequent synthetic applications.

Purification by Recrystallization

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a hot solvent mixture, such as 95% ethanol and water, until the solid just dissolves.[13][14] The principle is to dissolve the compound in a minimum of boiling solvent.[15][16]

-

Allow the solution to cool slowly to room temperature, without disturbance, to allow for the formation of well-defined crystals.

-

Once at room temperature, place the flask in an ice bath to maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Chemical Formula | C₆H₇N₃O₂ · HCl | [17] |

| Molecular Weight | 189.60 g/mol | [18][19] |

| Appearance | Light yellow to brown/dark red crystalline powder | [19][20] |

| Melting Point | Approx. 204-205 °C (decomposes) | [13] |

| ¹H NMR (DMSO-d₆) | Key signals expected in the aromatic region (7.1-8.2 ppm) and broad signals for the hydrazine and ammonium protons (9-11 ppm). | [21] |

| ¹³C NMR | Signals corresponding to the six aromatic carbons. | [21] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, aromatic C-H, and N-O stretching of the nitro group. | [22] |

Safety Protocols and Waste Management

A high degree of caution must be exercised throughout this procedure.

-

Hazardous Chemicals: 2-Nitroaniline is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[23][24] Hydrazine derivatives are generally toxic and potential carcinogens. Concentrated acids and bases are corrosive.

-

Diazonium Salt Instability: Aryl diazonium salts are unstable and can be explosive as dry solids. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[25]

-

Engineering Controls: This entire procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic dust and vapors.[23]

-

Waste Disposal: All aqueous filtrates and solvent wastes must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not pour chemical waste down the drain.

By adhering to this detailed guide, researchers can safely and effectively synthesize this compound, a key building block for further chemical discovery and development.

References

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

- Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.

- Slideshare. (n.d.). Diazotisation and coupling reaction.

- NPTEL Archive. (n.d.). Aromatic Diazonium Salts.

- YouTube. (2019, January 3). converting anilines to diazoniums ions.

- Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts.

- ResearchGate. (n.d.). The diazotization process.

- Baxendale Group. (2011). understanding a mild, metal free reduction method for the large scale synthesis of hydrazines.

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- PubChem. (n.d.). (2-Nitrophenyl)hydrazine.

- Google Patents. (n.d.). CN101157635A - Method for preparing 2-nitro phenylhydrazine.

- PrepChem.com. (n.d.). Preparation of 2-nitrophenylhydrazine.

- Oriental Journal of Chemistry. (n.d.). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres.

- PubChem. (n.d.). Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1).

- Google Patents. (n.d.). CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride.

- University of Massachusetts Boston. (n.d.). Recrystallization - Part 2.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- YouTube. (2024, February 23). Lec4 - Diazotization Reactions.

- ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k.

- YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization.

Sources

- 1. byjus.com [byjus.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN101157635A - Method for preparing 2-nitro phenylhydrazine - Google Patents [patents.google.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. mt.com [mt.com]

- 16. m.youtube.com [m.youtube.com]

- 17. scbt.com [scbt.com]

- 18. Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | C6H8ClN3O2 | CID 5743520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound | CymitQuimica [cymitquimica.com]

- 20. This compound | 6293-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 21. This compound(6293-87-4) 13C NMR spectrum [chemicalbook.com]

- 22. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. echemi.com [echemi.com]

- 24. fishersci.com [fishersci.com]

- 25. carlroth.com:443 [carlroth.com:443]

2-Nitrophenylhydrazine Hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Nitrophenylhydrazine Hydrochloride

Abstract

2-Nitrophenylhydrazine (2-NPH) Hydrochloride is a pivotal reagent in analytical and synthetic chemistry, primarily recognized for its role in the derivatization of carbonyl compounds. This guide provides an in-depth exploration of the core mechanisms governing the action of 2-NPH. We will dissect the nucleophilic addition-elimination reaction that enables the sensitive detection of aldehydes and ketones, detail its application in high-performance liquid chromatography (HPLC), and present a field-proven experimental protocol. Furthermore, this document explores the broader synthetic utility of 2-NPH, its potential biological activities, and essential safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 2-NPH's function and application.

Introduction: The Chemical Identity and Significance of 2-NPH

This compound (CAS Number: 6293-87-4) is a versatile organic compound that serves as a crucial reagent and building block in numerous chemical processes.[1][2] Its molecular structure is characterized by a phenyl ring substituted with both a hydrazine group (-NHNH₂) and a nitro group (-NO₂) at the ortho position.[3] The hydrazine moiety is nucleophilic, making it highly reactive toward electrophilic centers, most notably the carbon atom of a carbonyl group.[3] Conversely, the nitro group is a strong electron-withdrawing group, which modulates the reactivity of the hydrazine functional group.[3][4]

The primary utility of 2-NPH in analytical chemistry stems from its function as a derivatizing agent.[1] Many critical analytes, such as aldehydes and ketones, lack a strong native chromophore, making their direct detection and quantification by UV-spectrophotometry or HPLC challenging, especially at low concentrations.[5] 2-NPH addresses this limitation by reacting with these carbonyl compounds to form stable 2-nitrophenylhydrazone derivatives, which are highly UV-active and thus easily detectable.[3][5] This property is invaluable for sensitive analysis in diverse fields, including environmental monitoring, food chemistry, and pharmaceutical development.[1][5][6]

Core Mechanism of Action: The Derivatization of Carbonyls

The reaction between 2-Nitrophenylhydrazine and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[7][8][9] The reaction, which is typically acid-catalyzed, results in the formation of a stable C=N double bond, yielding a 2-nitrophenylhydrazone.[5][9] The hydrochloride salt of 2-NPH conveniently provides the acidic environment needed to facilitate this transformation.[5]

The mechanism proceeds through two principal stages:

-

Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step is crucial as it increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to attack. The terminal nitrogen of the 2-NPH hydrazine group, with its lone pair of electrons, then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This addition step breaks the C=O pi bond and forms a tetrahedral intermediate known as a carbinolamine.[9]

-

Dehydration (Elimination): The carbinolamine intermediate is inherently unstable and readily undergoes dehydration. The acidic conditions facilitate the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequently, a water molecule is eliminated, and the nitrogen atom forms a double bond with the carbon, resulting in the final, stable 2-nitrophenylhydrazone product.[5][9]

This derivatization imparts a strong chromophore to the original carbonyl molecule, allowing for highly sensitive detection using UV-based analytical techniques.[5]

Caption: Mechanism of 2-NPH with Carbonyls.

Application in Analytical Chemistry: HPLC Analysis

The derivatization of aldehydes and ketones with 2-NPH is a widely employed pre-column strategy for their quantification by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The resulting 2-nitrophenylhydrazone derivatives are not only UV-active but also more hydrophobic than the parent carbonyls, which enhances their retention and separation on C18 reverse-phase columns.[5][10] This method provides a simple, robust, and sensitive approach for the quantitative analysis of these compounds in complex matrices.[5]

Self-Validating System: Why This Protocol is Trustworthy

The described protocol is inherently self-validating. The use of high-purity analytical standards for calibration ensures accuracy.[10] The chromatographic separation provides specificity, as different hydrazone derivatives will have distinct retention times. The stability of the 2-nitrophenylhydrazone derivatives ensures that the analyte concentration does not change between derivatization and analysis.[5][11] Finally, the strong UV absorbance of the derivatives allows for low detection limits, ensuring sensitivity.[5]

Experimental Protocol: Derivatization and HPLC Analysis of Carbonyls

This protocol outlines a standard methodology for the quantification of aldehydes and ketones using 2-NPH derivatization followed by HPLC-UV analysis.

Materials and Reagents

-

Standards: Analytical grade aldehydes and ketones (e.g., formaldehyde, acetaldehyde, acetone).

-

This compound (2-NPH): High purity (>98.0%).[12]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Acid: Concentrated hydrochloric acid (HCl).

-

HPLC System: Equipped with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and data acquisition software.[5]

Preparation of Solutions

-

2-NPH Derivatizing Reagent (0.05% w/v in 2N HCl): Dissolve 50 mg of 2-NPH in 100 mL of 2N HCl. Gentle heating and sonication may be required. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.[5]

-

Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each carbonyl standard by dissolving 100 mg of the pure compound in 100 mL of acetonitrile.[5]

-

Working Standard Solutions: Prepare a mixed working standard solution (e.g., 10 µg/mL) by diluting the stock solutions with acetonitrile.[5]

Derivatization Procedure

-

Sample/Standard Preparation: Pipette 1 mL of the sample (or working standard solution) into a clean glass vial.[5]

-

Addition of Reagent: Add 1 mL of the 0.05% 2-NPH reagent to the vial.[5]

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at a controlled temperature (e.g., 60°C for 30 minutes) to ensure complete derivatization.

-

Neutralization & Extraction (Optional): After cooling, neutralize the excess acid with a suitable base and extract the derivatives into an organic solvent if sample cleanup is required. For many applications, direct injection after dilution is sufficient.[5]

-

Dilution: Dilute the derivatized solution with the mobile phase to an appropriate concentration for HPLC analysis.[5]

HPLC Conditions

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. For example, acetonitrile/water (65:35 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 360 nm is commonly used for DNPH derivatives, and a similar wavelength is suitable for 2-NPH derivatives.[6]

-

Injection Volume: 20 µL.[6]

Caption: Workflow for 2-NPH Derivatization and Analysis.

Quantitative Data Summary

The following table provides representative data for the HPLC analysis of common carbonyls after derivatization. Note that values are illustrative and will vary with the specific instrumentation and conditions used.[5]

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Linearity (R²) |

| Formaldehyde | 4.2 | 5 | >0.999 |

| Acetaldehyde | 6.5 | 8 | >0.999 |

| Acetone | 8.1 | 10 | >0.999 |

| Benzaldehyde | 12.4 | 5 | >0.999 |

Broader Applications in Organic Synthesis

Beyond its analytical utility, 2-NPH is a valuable intermediate in synthetic organic chemistry.[1][4] A primary application is its use in the Fischer indole synthesis , a powerful and widely used method for constructing the indole nucleus.[4] This heterocyclic motif is a core structure in numerous natural products and active pharmaceutical ingredients (APIs), including the triptan class of antimigraine agents.[4] In this reaction, 2-NPH is first condensed with an aldehyde or ketone to form the corresponding 2-nitrophenylhydrazone, which then undergoes an acid-catalyzed cyclization to yield an indole derivative.[4]

Potential Biological Mechanism of Action

Some research has classified 2-Nitrophenylhydrazine as a non-steroidal anti-inflammatory drug (NSAID).[3] The proposed mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes (both COX-1 and COX-2 isoforms) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By inhibiting these enzymes, 2-NPH could potentially reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect.[3] Further investigation is required to fully elucidate the specific interactions with COX isoenzymes and the therapeutic potential.[3]

Caption: Proposed Anti-inflammatory Mechanism.

Safety and Handling

This compound is classified as a flammable solid that is harmful if swallowed, in contact with skin, or if inhaled.[13][14] It causes skin and serious eye irritation.[13]

-

Handling: Use only in a well-ventilated area or outdoors.[15] Avoid breathing dust, fumes, or spray.[13] Wash hands and any exposed skin thoroughly after handling.[15] Do not eat, drink, or smoke when using this product.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[15] A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded.

-

Storage: Store in a well-ventilated, cool, and dark place, preferably under an inert gas.[13] Keep the container tightly closed. It is sensitive to light, air, and is hygroscopic.[13] Keep away from heat, sparks, open flames, and other ignition sources.[15]

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[15]

Conclusion

The mechanism of action of this compound is primarily centered on its efficient, acid-catalyzed nucleophilic addition-elimination reaction with carbonyl compounds. This reaction transforms non-UV-active aldehydes and ketones into stable, highly detectable 2-nitrophenylhydrazones, making 2-NPH an indispensable tool for sensitive analytical quantification via HPLC. Its utility extends to synthetic chemistry as a key intermediate and it may possess latent biological activities that warrant further exploration. A thorough understanding of its core mechanism, coupled with adherence to proper experimental and safety protocols, allows researchers to fully leverage the capabilities of this versatile chemical compound.

References

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivat.

- Benchchem. (n.d.). Technical Guide: Synthesis of 2-Nitrophenylhydrazine from 2-Nitroaniline.

- (n.d.). Understanding the Chemistry: Applications of this compound.

- Benchchem. (n.d.). Application Notes and Protocols: 2-Nitrophenylhydrazine in the Synthesis of Pharmaceutical Intermediates.

- PubMed. (n.d.). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.

- (2009). 2 - SAFETY DATA SHEET.

- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.

- SciSpace. (n.d.). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose.

- Benchchem. (n.d.). Application Note: Preparation and Certification of 2-Nitrophenylhydrazine Analytical Standard.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Nitrophenylhydrazine: Chemical Structure, Functional Groups, and Applications.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

- Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones.

- Chemistry LibreTexts. (2023). Addition-Elimination Reactions.

- Cayman Chemical. (2025). Safety Data Sheet.

- Chem-Impex. (n.d.). This compound.

- Benchchem. (n.d.). The Mechanism of Action of 3-Nitrophenylhydrazine Hydrochloride with Carbonyls: An In-depth Technical Guide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. auroraprosci.com [auroraprosci.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. This compound | 6293-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound | 6293-87-4 | TCI AMERICA [tcichemicals.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Nitrophenylhydrazine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitrophenylhydrazine Hydrochloride (2-NPH HCl), a critical reagent in analytical chemistry and organic synthesis. Recognizing the limited availability of precise quantitative solubility data in public literature, this document delivers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-NPH HCl in various organic solvents. The guide elucidates the molecular factors governing solubility, presents a detailed, field-proven experimental protocol for generating reliable data, and contextualizes the expected solubility profile with available qualitative information and data from analogous compounds.

Introduction: The Significance of Solubility in Application

This compound (CAS 6293-87-4) is a versatile chemical compound, widely employed as a derivatizing agent for the detection and quantification of carbonyl compounds in complex matrices.[1] Its utility in pharmaceutical development and environmental analysis is well-established.[1] The solubility of 2-NPH HCl is a fundamental physicochemical property that dictates its efficacy in these applications, influencing reaction kinetics, purification strategies such as recrystallization, and the formulation of analytical reagents. An in-depth understanding of its behavior in different solvent systems is therefore paramount for optimizing experimental design and ensuring the reproducibility of results.

This guide addresses the critical need for a centralized resource on the solubility of 2-NPH HCl. It moves beyond a simple listing of data to explain the underlying chemical principles that govern its solubility, thereby empowering the user to make informed decisions in solvent selection and experimental setup.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by the interplay of its molecular structure, the properties of the solvent, and external factors such as temperature. The molecule itself possesses a combination of polar and non-polar characteristics, which leads to a nuanced solubility profile.

Molecular Structure and Polarity

2-NPH HCl (C₆H₈ClN₃O₂) is comprised of a non-polar benzene ring, a polar nitro group (-NO₂), and a highly polar protonated hydrazine group (-NHNH₃⁺Cl⁻). The general principle of "like dissolves like" provides a foundational predictive tool.[2][3]

-

Polar Moieties: The ionic hydrochloride salt of the hydrazine group and the polar nitro group are the primary drivers for solubility in polar solvents. The hydrochloride form significantly enhances solubility in polar solvents compared to the free base, 2-nitrophenylhydrazine.[4]

-

Non-Polar Moiety: The phenyl ring contributes to solubility in solvents with some aromatic or non-polar character.

Based on this structure, 2-NPH HCl is anticipated to exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding and solvating the ionic hydrochloride group.

The Influence of Solvent Class

Organic solvents can be broadly categorized, and the solubility of 2-NPH HCl is expected to vary significantly across these classes:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both the cation and the anion of a salt. The free base, 2-nitrophenylhydrazine, is miscible with water.[5] Phenylhydrazine hydrochloride is soluble in water and ethanol.[6] It is therefore highly probable that 2-NPH HCl will be soluble in these solvents, with solubility likely increasing with temperature.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have a dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent for a wide array of compounds, including many inorganic salts.[7] The related 3-nitrophenylhydrazine hydrochloride and 4-nitrophenylhydrazine hydrochloride are both reported to be soluble in DMSO.[8][9] Therefore, high solubility of 2-NPH HCl is expected in DMSO.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents lack a significant dipole moment and are unable to effectively solvate the ionic portion of the 2-NPH HCl molecule. Consequently, very low solubility is predicted in these solvents. The free base, however, is soluble in benzene, indicating that the phenyl ring can interact favorably with aromatic solvents.[5]

The Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5][10] This principle is fundamental to purification by recrystallization. It is reasonable to assume that the solubility of 2-NPH HCl in most organic solvents will exhibit a positive correlation with temperature.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, the ability to experimentally determine the solubility of 2-NPH HCl is a critical skill for any researcher utilizing this compound. The following section provides a detailed, step-by-step protocol based on the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for concentration analysis. This method is robust, reliable, and can be readily implemented in a standard laboratory setting.

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.[3] The protocol is designed to achieve a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Experimental Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. physchemres.org [physchemres.org]

- 4. 6293-87-4|(2-Nitrophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-Nitrophenylhydrazine, 97%, moistened with ca 30% water | Fisher Scientific [fishersci.ca]

- 6. chemiis.com [chemiis.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Buy 3-Nitrophenylhydrazine hydrochloride | 636-95-3 [smolecule.com]

- 9. chembk.com [chembk.com]

- 10. (2-Nitrophenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-Nitrophenylhydrazine Hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount to the success and reproducibility of experimental work. This guide provides an in-depth examination of the stability and optimal storage conditions for 2-Nitrophenylhydrazine Hydrochloride (CAS No: 6293-87-4), a versatile reagent in organic synthesis and analytical chemistry.[1][2] Adherence to these protocols is crucial for ensuring the reagent's efficacy, maximizing experimental success, and maintaining a safe laboratory environment.

The Chemical Profile of this compound: A Foundation for Stability

This compound is an aromatic hydrazine derivative characterized by a nitro group (-NO₂) positioned ortho to the hydrazine hydrochloride group (-NHNH₃⁺Cl⁻) on a benzene ring. This specific arrangement of functional groups dictates its reactivity and, consequently, its stability profile. The electron-withdrawing nature of the nitro group influences the nucleophilicity of the hydrazine moiety, making it a valuable reagent for the derivatization of carbonyl compounds.[1][3] However, this inherent reactivity also renders the compound susceptible to degradation if not stored and handled correctly.

While stable under recommended conditions, its stability can be compromised by several factors.[4] It is a flammable solid that can be sensitive to heat, open flames, sparks, and even friction.[5][6] Furthermore, there is a risk of explosion if the compound is heated under confinement.[4][5]

Recommended Storage Protocols for Optimal Reagent Longevity

To preserve the integrity of this compound, adherence to specific storage conditions is non-negotiable. The following table summarizes the critical parameters for its storage.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential decomposition reactions.[7][8] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is preferable for long-term storage. | As with many hydrazine derivatives, minimizing contact with atmospheric oxygen and carbon dioxide can prevent oxidative degradation and side reactions.[9][10] |

| Light | Store in an amber or opaque container in a dark location. | Protection from light, especially UV radiation, is crucial to prevent photochemical decomposition.[11] |

| Moisture | Keep in a tightly sealed container in a dry environment. | The compound is hygroscopic and can absorb moisture from the air, which may affect its stability and reactivity.[9][10] Some suppliers may provide the material wetted with water for stabilization.[4] In such cases, preventing it from drying out is important. |

| Ventilation | Store in a well-ventilated area.[4][7][12] | Proper ventilation is a safety measure to prevent the accumulation of any potential vapors, especially in the event of a spill. |

Understanding and Mitigating Chemical Incompatibilities

A critical aspect of safe storage and handling is the prevention of contact with incompatible materials. The reactivity of this compound necessitates its segregation from certain classes of chemicals to avoid hazardous reactions.

Key Incompatibilities:

-

Strong Oxidizing Agents: Contact with substances like nitrates, peroxides, or chlorates can lead to vigorous, potentially explosive reactions.[4][5][7]

-

Strong Bases: These can deprotonate the hydrazine hydrochloride, potentially leading to the formation of the more reactive and less stable free base.[4][7]

-

Strong Reducing Agents: While a reducing agent itself, its stability can be compromised by stronger reducing agents.[5]

-

Acids: Although it is a hydrochloride salt, contact with strong acids should be avoided as it can lead to unpredictable reactions.[9]

-

Metal Oxides: Certain metal oxides, such as those of iron, copper, and lead, can catalyze the decomposition of hydrazines.[10]

The following diagram illustrates the necessary segregation of this compound from incompatible materials in a laboratory setting.

Caption: Segregation of this compound from incompatible materials.

Experimental Protocols for Handling and Quality Assessment

Proper handling is as crucial as correct storage. Always handle this compound in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][6] Avoid creating dust, as fine particles can be easily inhaled and may pose an explosion hazard.[4][5]

Protocol for Preparing a Stock Solution:

-

Preparation: Ensure the fume hood is clean and all necessary equipment (balance, glassware, solvent) is readily available.

-

Weighing: Carefully weigh the required amount of this compound on a tared weigh boat. Minimize the time the container is open.

-

Dissolution: Add the weighed solid to the appropriate solvent in a volumetric flask. The hydrochloride salt form generally enhances solubility in polar solvents.[1]

-

Mixing: Gently swirl or sonicate the solution until the solid is completely dissolved.

-

Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, light-protected container at 2-8°C. The stability of the solution will depend on the solvent and concentration and should be determined empirically for long-term storage.

Visual Inspection and Quality Check Workflow:

A simple visual inspection can often be the first indicator of reagent degradation. The following workflow outlines the steps for a preliminary quality assessment.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Nitrophenylhydrazine | CAS#:3034-19-3 | Chemsrc [chemsrc.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. arxada.com [arxada.com]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. reddit.com [reddit.com]

An In-Depth Technical Guide to 2-Nitrophenylhydrazine Hydrochloride (CAS 6293-87-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Reagent

In the landscape of modern chemical science, certain reagents distinguish themselves through their versatility and foundational importance. 2-Nitrophenylhydrazine hydrochloride (CAS No. 6293-87-4), hereafter referred to as 2-NPH·HCl, is one such molecule. While seemingly a simple substituted hydrazine, its unique electronic and structural characteristics make it an indispensable tool in both analytical chemistry and synthetic drug development.[1][2] This guide moves beyond a simple cataloging of properties to provide a deep, application-focused understanding of 2-NPH·HCl. We will explore the mechanistic underpinnings of its reactivity, detail its use in robust analytical protocols, and illustrate its strategic role in the synthesis of complex pharmaceutical intermediates. This document is designed to equip the laboratory professional with the technical knowledge and practical insights required to fully leverage the capabilities of this potent chemical entity.

Section 1: Core Chemical & Physical Identity

2-NPH·HCl is the hydrochloride salt of (2-nitrophenyl)hydrazine. The presence of the ortho-nitro group profoundly influences the molecule's reactivity, particularly the nucleophilicity of the terminal hydrazine nitrogen, while the hydrochloride form enhances its stability and solubility in polar solvents for laboratory use.[2]

Physicochemical and Structural Data

A summary of the key physical and chemical properties of 2-NPH·HCl and its free base form is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 6293-87-4 | [1][3] |

| Synonyms | (2-nitrophenyl)hydrazine hydrochloride, o-Nitrophenylhydrazine HCl | [3][4] |

| Molecular Formula | C₆H₈ClN₃O₂ (or C₆H₇N₃O₂·HCl) | [2][3] |

| Molecular Weight | 189.60 g/mol | [2][3] |

| Appearance | Light yellow to brown or dark green solid powder/crystal | [2][3] |

| Melting Point | 91-93 °C (for free base, CAS 3034-19-3) | [5][6] |

| Boiling Point | 314.3 °C at 760 mmHg (estimated) | [2][3] |

| Solubility | Miscible with water; Soluble in benzene | [7] |

| Storage Conditions | Store at 2-8°C under an inert gas (e.g., Argon or Nitrogen) | [2][3] |

Section 2: The Nexus of Reactivity: Mechanism of Action

The utility of 2-NPH·HCl stems from the predictable and efficient reactivity of its hydrazine moiety. This functionality is the cornerstone of its application as both an analytical derivatizing agent and a synthetic building block.

Derivatization of Carbonyls: A Mechanistic View

The most prominent application of 2-NPH·HCl is in the derivatization of aldehydes and ketones for analytical quantification.[2][8] The reaction is a classic acid-catalyzed nucleophilic addition-elimination, resulting in the formation of a stable, chromophoric 2-nitrophenylhydrazone.[9]

The mechanism proceeds in two key stages:

-